molecular formula C10H18O5 B13742683 Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci)

Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci)

Cat. No.: B13742683
M. Wt: 218.25 g/mol
InChI Key: UIWRKSUOGIAAMQ-UHFFFAOYSA-N
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Description

Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci): .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) typically involves the reaction of tert-butyl hydroperoxide with isopropyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxy group and to maximize yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions can produce alcohols .

Mechanism of Action

The mechanism by which Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) exerts its effects involves the generation of reactive oxygen species (ROS) . These ROS can initiate radical chain reactions , leading to the oxidation of various substrates . The molecular targets include unsaturated hydrocarbons and aromatic compounds , which undergo oxidation to form more stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) is unique due to its specific steric hindrance provided by the dimethylbutyl and methylethyl groups. This steric hindrance can influence the compound’s reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one

InChI

InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3

InChI Key

UIWRKSUOGIAAMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC1(OC(=O)OOO1)C

Origin of Product

United States

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